molecular formula C15H28Cl2N2O2 B2892642 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride hydrate CAS No. 1802250-63-0

2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride hydrate

Cat. No.: B2892642
CAS No.: 1802250-63-0
M. Wt: 339.3
InChI Key: PWVUOTKWRHYMQF-UHFFFAOYSA-N
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Description

The compound “2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride hydrate” is a chemical with the CAS Number 1802250-63-0 . It has a molecular weight of 339.3 and its IUPAC name is this compound . The compound is a white to yellow powder or crystals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H24N2O.2ClH.H2O/c1-10(2)18-15-9-13(11(3)8-14(15)16)12-4-6-17-7-5-12;;;/h8-10,12,17H,4-7,16H2,1-3H3;2*1H;1H2 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the bonds between them.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature for this compound is recommended to be in a refrigerator .

Scientific Research Applications

Chemical Structure and Spectroscopy

The study of chemical structures similar to 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride hydrate, through spectroscopic methods such as NMR, provides insights into their configuration, isomerism, and tautomeric forms. For instance, Aliev et al. (1989) investigated the product of condensing 1,2,5-trimethylpiperidin-4-one with aniline, identifying three isomers through NMR spectroscopy. This research contributes to understanding the structural nuances of compounds including piperidine derivatives, aiding in their application in chemical synthesis and drug design (Aliev et al., 1989).

Synthesis and Pharmacological Activity

The synthesis of compounds with structures related to this compound often targets the development of new pharmacologically active agents. Abdel-Wahab et al. (2008) synthesized a variety of derivatives, demonstrating significant antihypertensive α-blocking activity, highlighting the potential of piperidine-based compounds in therapeutic applications (Abdel-Wahab et al., 2008).

Anti-tumor Potential

Research into benzopyranylamine compounds, which share structural features with this compound, has shown promising anti-tumor activity. Jurd (1996) reported that certain derivatives are active against human breast, CNS, and colon cancer cell lines, suggesting a route for the development of new anti-cancer agents (Jurd, 1996).

Synthetic Chemistry Applications

The versatility of piperidine derivatives in synthetic chemistry is well-documented. Mustafin et al. (2019) explored the introduction of a pentenyl radical into the structure of aromatic amines, showcasing the utility of piperidine in complex organic synthesis. This work illustrates the role of piperidine derivatives in the modification and functionalization of organic molecules, expanding the toolkit for chemical synthesis (Mustafin et al., 2019).

Catalysis and Synthesis of Piperidine Derivatives

Shaterian and Azizi (2013) developed an efficient one-pot method for synthesizing functionalized piperidine derivatives, highlighting the catalytic potential of acidic ionic liquids. This research provides a foundation for the green synthesis of piperidine-based compounds, contributing to the development of sustainable chemical processes (Shaterian & Azizi, 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

Properties

IUPAC Name

5-methyl-4-piperidin-4-yl-2-propan-2-yloxyaniline;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O.2ClH.H2O/c1-10(2)18-15-9-13(11(3)8-14(15)16)12-4-6-17-7-5-12;;;/h8-10,12,17H,4-7,16H2,1-3H3;2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVUOTKWRHYMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)N.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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